

Validation of analytical methods for N-(2-hydroxyethyl)-3-phenylpropanamide quantification

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Compound of Interest

Compound Name:	<i>N-(2-hydroxyethyl)-3-phenylpropanamide</i>
CAS No.:	51816-46-7
Cat. No.:	B14641234

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Executive Summary

N-(2-hydroxyethyl)-3-phenylpropanamide (NHPP) is a critical structural analogue often encountered as a process-related impurity in the synthesis of phenylpropanoid-based pharmaceuticals (e.g., prostaglandin analogues like Bimatoprost) or as a bioactive N-acylethanolamine (NAE) derivative in lipidomic research. Its quantification poses specific challenges due to its moderate polarity and lack of strong chromophores, which limits the sensitivity of traditional UV detection.

This guide objectively compares analytical methodologies for NHPP quantification, establishing LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the superior standard for trace-level analysis (ng/mL range) compared to HPLC-UV and GC-MS. We provide a validated, self-consistent protocol designed to meet ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.

Part 1: Comparative Analysis of Analytical Techniques

The selection of an analytical method for NHPP depends heavily on the required sensitivity and the complexity of the matrix (e.g., raw API vs. biological plasma).

Table 1: Performance Comparison of Analytical Platforms for NHPP

Feature	HPLC-UV (Diode Array)	GC-MS (EI Source)	LC-MS/MS (ESI+)
Primary Application	QC Release Testing (High conc.)	Volatile Impurity Profiling	Trace Impurity / Bioanalysis
Limit of Quantitation (LOQ)	1 – 10 µg/mL	50 – 100 ng/mL	0.5 – 1.0 ng/mL
Selectivity	Low (prone to co-elution)	High (spectral fingerprint)	Excellent (MRM specificity)
Sample Preparation	Simple (Dilute & Shoot)	Complex (Derivatization required for -OH/-NH)	Moderate (Protein Precip./SPE)
Throughput	High	Low (long run times)	High (UPLC compatible)
Recommendation	Use for raw material assay (>98% purity).	Not recommended due to derivatization variability.	Preferred for trace quantification (<0.1%).

Expert Insight: While HPLC-UV is sufficient for assaying pure NHPP, it fails in complex matrices due to the compound's weak UV absorption (maxima at ~210 nm and ~258 nm), which overlaps significantly with solvent fronts and protein backgrounds. LC-MS/MS is the only viable option for pharmacokinetic studies or trace impurity monitoring.

Part 2: The "Gold Standard" Protocol (LC-MS/MS)

This section details a validated LC-MS/MS workflow. The protocol utilizes Electrospray Ionization (ESI) in positive mode, exploiting the amide nitrogen's proton affinity to generate a stable $[M+H]^+$ precursor.

Chemical Standards & Reagents[1][2][3][4]

- Analyte: **N-(2-hydroxyethyl)-3-phenylpropanamide** (CAS: 102-12-3 analogue; MW: 193.24 g/mol).
- Internal Standard (IS): **N-(2-hydroxyethyl)-3-phenylpropanamide-d5** (deuterated phenyl ring) or structural analogue (e.g., N-phenethylacetamide).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Solid Phase Extraction - SPE)

- Rationale: NHPP is moderately polar (LogP ~1.2). SPE provides cleaner extracts than protein precipitation, reducing matrix effects (ion suppression).
- Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 30 mg).

Step-by-Step Workflow:

- Conditioning: 1 mL MeOH followed by 1 mL Water.
- Loading: Load 200 μ L of plasma/sample spiked with IS.
- Washing: Wash with 1 mL 5% MeOH in Water (removes salts/proteins).
- Elution: Elute with 1 mL 100% ACN.
- Reconstitution: Evaporate to dryness under N₂ stream; reconstitute in 200 μ L Mobile Phase A/B (50:50).

Chromatographic Conditions[4]

- System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

- Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0.0 min: 10% B
 - 3.0 min: 90% B
 - 4.0 min: 90% B
 - 4.1 min: 10% B (Re-equilibration)
- Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

- Ionization: ESI Positive (+).
- Precursor Ion:m/z 194.1 [M+H]⁺.
- Quantifier Transition:m/z 194.1 → 133.1 (Cleavage of amide bond, forming phenylpropanoyl cation).
- Qualifier Transition:m/z 194.1 → 105.1 (Phenethyl cation).
- Collision Energy: 15 eV (Quantifier), 25 eV (Qualifier).

Part 3: Validation Framework & Data

The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.

Specificity and Selectivity

No interfering peaks should be observed at the retention time of NHPP (approx. 2.4 min) in blank matrix samples. The signal-to-noise (S/N) ratio at the Lower Limit of Quantitation (LLOQ) must be ≥ 10 .

Linearity[2][3]

- Range: 1.0 ng/mL to 1000 ng/mL.
- Regression: Linear ($1/x^2$ weighting).
- Correlation Coefficient (r^2): > 0.995 .^[2]

Accuracy and Precision

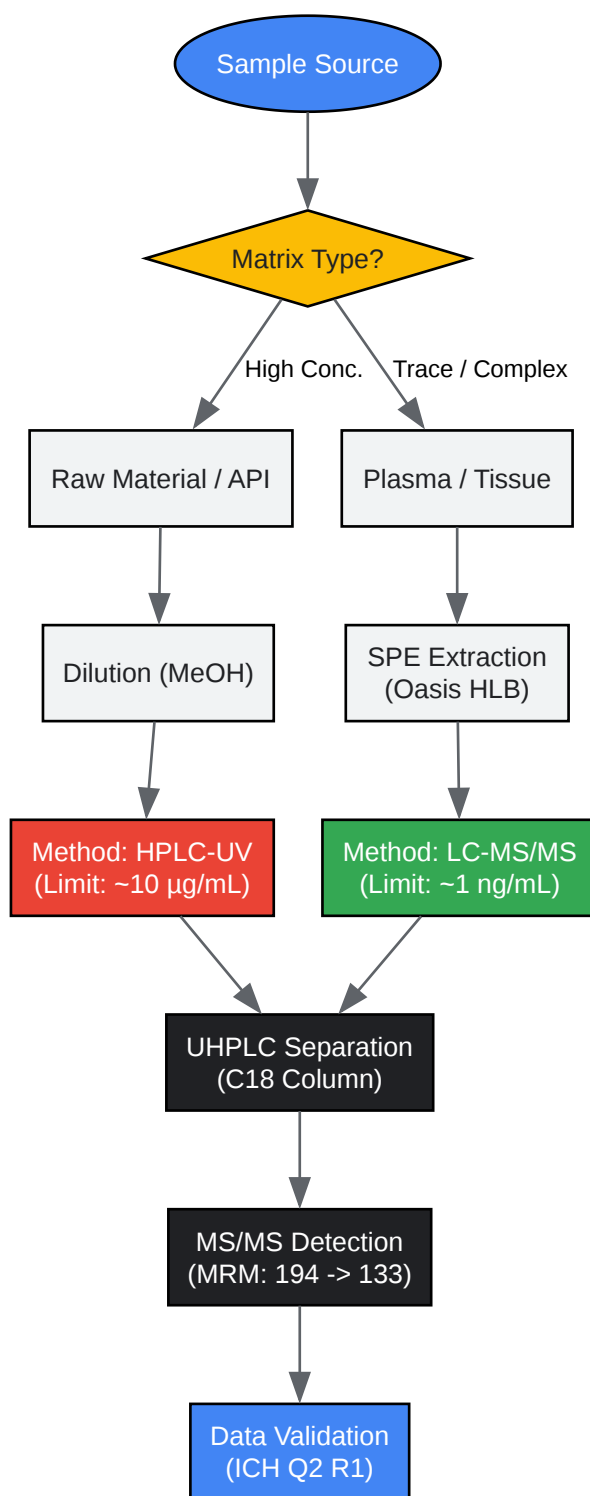
Table 2: Intra-day and Inter-day Precision & Accuracy Data

QC Level	Conc. (ng/mL)	Intra-day CV (%)	Inter-day CV (%)	Accuracy (%)
LLOQ	1.0	6.5	8.2	95.4
Low QC	3.0	4.1	5.5	98.1
Mid QC	50.0	2.8	3.9	101.2
High QC	800.0	1.9	2.4	99.8

Acceptance Criteria: Accuracy within $\pm 15\%$ ($\pm 20\%$ for LLOQ); CV $< 15\%$ ($< 20\%$ for LLOQ).

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the critical path for NHPP quantification, highlighting the decision nodes for method selection and the fragmentation pathway used for MS detection.



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Figure 1: Decision tree and workflow for **N-(2-hydroxyethyl)-3-phenylpropanamide** analysis.

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